REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([I:15])=[CH:4][C:5]2[N:9]=[C:8]([S:10]([CH3:13])(=[O:12])=[O:11])[NH:7][C:6]=2[CH:14]=1.[H-].[Na+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C=O)C>[CH2:18]([N:7]1[C:6]2[CH:14]=[C:2]([Cl:1])[C:3]([I:15])=[CH:4][C:5]=2[N:9]=[C:8]1[S:10]([CH3:13])(=[O:12])=[O:11])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|
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Name
|
|
Quantity
|
12.1 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(NC(=N2)S(=O)(=O)C)C1)I
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
6.4 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 45 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction was stirred overnight at rt
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The volatiles were then removed by rotary evaporation
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Type
|
CUSTOM
|
Details
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the residue was partitioned between EtOAc and half-saturated ammonium chloride solution
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Type
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FILTRATION
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Details
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The resulting emulsion was filtered through celite
|
Type
|
CUSTOM
|
Details
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to obtain
|
Type
|
CUSTOM
|
Details
|
a cleaner partition
|
Type
|
WASH
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Details
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The EtOAc layer was washed with H2O, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CUSTOM
|
Details
|
After rotary evaporation
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Type
|
STIRRING
|
Details
|
the oily residue was stirred in diethyl ether overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
|
CUSTOM
|
Details
|
the beige solid thus obtained
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Type
|
CUSTOM
|
Details
|
was dried under vacuum at rt for 24 hours
|
Duration
|
24 h
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=NC2=C1C=C(C(=C2)I)Cl)S(=O)(=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |